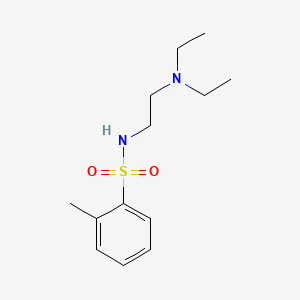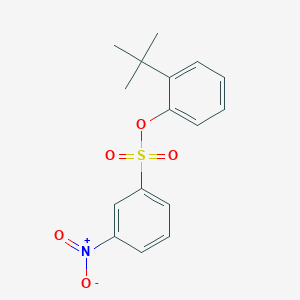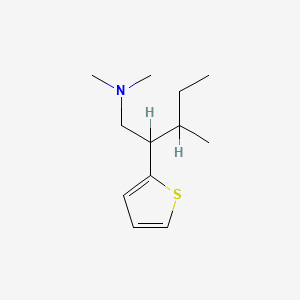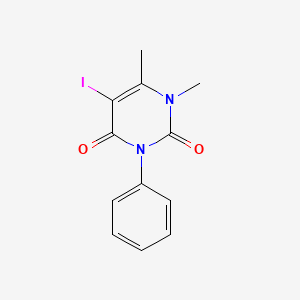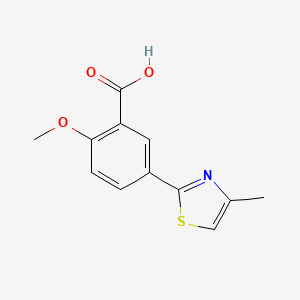![molecular formula C8H7ClN2O2 B14693980 N-[(4-chlorophenyl)carbamoyl]formamide CAS No. 34114-06-2](/img/structure/B14693980.png)
N-[(4-chlorophenyl)carbamoyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)carbamoyl]formamide is an organic compound with the molecular formula C7H6ClNO. It is also known by other names such as N-formyl-4-chloroaniline and 4-chloro-1-formanilide . This compound is characterized by the presence of a formamide group attached to a 4-chlorophenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(4-chlorophenyl)carbamoyl]formamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloroaniline with formic acid or formic acid derivatives under controlled conditions. The reaction typically proceeds as follows:
Reaction with Formic Acid: 4-chloroaniline is reacted with formic acid in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of this compound.
Reaction with Formic Acid Derivatives: Alternatively, 4-chloroaniline can be reacted with formic acid derivatives like formic acid esters or formamides under similar conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)carbamoyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidation products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines .
Scientific Research Applications
N-[(4-chlorophenyl)carbamoyl]formamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: This compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)carbamoyl]formamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-formyl-4-chloroaniline
- 4-chloro-1-formanilide
- N-(4-chlorophenyl)carbamoyl]glycine
Uniqueness
N-[(4-chlorophenyl)carbamoyl]formamide is unique due to its specific structural features, which confer distinct reactivity and applications. Its formamide group and 4-chlorophenyl ring make it a versatile intermediate in various chemical reactions, distinguishing it from other similar compounds .
Properties
CAS No. |
34114-06-2 |
|---|---|
Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)carbamoyl]formamide |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-1-3-7(4-2-6)11-8(13)10-5-12/h1-5H,(H2,10,11,12,13) |
InChI Key |
SMKHKKHWVZVVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


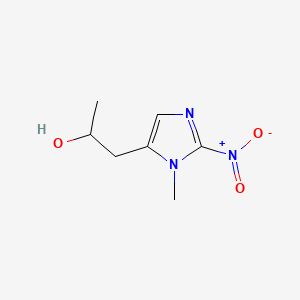



![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
